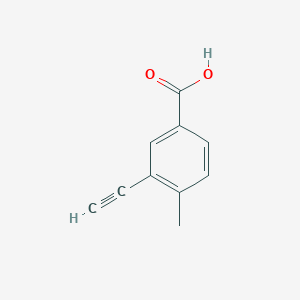

3-Ethynyl-4-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-ethynyl-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-3-8-6-9(10(11)12)5-4-7(8)2/h1,4-6H,2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLGXUBFIWFPJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Ethynyl-4-methylbenzoic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 3-Ethynyl-4-methylbenzoic Acid

Introduction

This compound (CAS No. 1001203-03-7) is a bespoke chemical intermediate of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its rigid, trifunctional structure—featuring a carboxylic acid, a methyl group, and a terminal alkyne—offers a versatile scaffold for the synthesis of complex molecular architectures. The carboxylic acid group provides a handle for amide coupling or esterification, the methyl group influences steric and electronic properties, and the ethynyl group is a prime substrate for powerful transformations such as Sonogashira coupling and click chemistry.

An exhaustive understanding of its physical properties is not merely academic; it is a prerequisite for its effective application. Properties such as solubility, melting point, and acidity dictate reaction conditions, purification strategies, formulation development, and ultimately, the viability of a synthetic route. This guide provides a comprehensive overview of the core physical properties of this compound, grounded in established analytical principles and supplemented with detailed, field-proven methodologies for their empirical determination.

Section 1: Core Physicochemical Properties

The precise physical properties of this compound are not extensively documented in publicly available literature. Therefore, this section presents a combination of known data and expert-predicted characteristics based on its molecular structure and comparison with analogous compounds.

Summary of Physicochemical Data

| Property | Value / Expected Range | Data Source / Rationale |

| CAS Number | 1001203-03-7 | Literature[1][2] |

| Molecular Formula | C₁₀H₈O₂ | Calculated from structure[1] |

| Molecular Weight | 160.17 g/mol | Calculated from formula[1] |

| Melting Point | Not reported; predicted >170 °C | Based on analogs like 4-methylbenzoic acid (180-181 °C)[3]. The rigid, planar structure suggests strong crystal lattice packing. |

| Boiling Point | Not reported; predicted >270 °C | High melting point suggests a correspondingly high boiling point, likely with decomposition. Analog 4-methylbenzoic acid boils at 274-275 °C[3][4]. |

| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol, Acetone); sparingly soluble in water. | The carboxylic acid group imparts polarity, while the aromatic ring provides nonpolar character. Similar to other benzoic acids[3][5]. |

| Acidity (pKa) | Not reported; predicted ~4.1-4.3 | The electron-withdrawing nature of the ethynyl group should increase acidity relative to 4-methylbenzoic acid (pKa = 4.36)[6]. Benzoic acid itself has a pKa of ~4.2[7]. |

Discussion of Properties

-

Melting Point (m.p.): The melting point is a critical indicator of purity. For a crystalline solid like this compound, a sharp melting range (typically <1 °C) signifies high purity. The predicted high melting point is attributed to strong intermolecular hydrogen bonding via the carboxylic acid dimers and efficient π-stacking of the aromatic rings in the crystal lattice. The absence of a literature value necessitates its empirical determination, for which Differential Scanning Calorimetry (DSC) is the gold standard (see Section 3.1).

-

Solubility: Solubility dictates the choice of solvent for synthesis, purification (recrystallization), and analysis. The molecule is amphiphilic. The polar carboxylic acid group allows for solubility in polar solvents like methanol and DMSO, while the substituted benzene ring allows for some solubility in less polar solvents like ethyl acetate. As with many carboxylic acids, its solubility in aqueous media is expected to be low but will increase significantly upon deprotonation with a base to form the corresponding carboxylate salt.

-

Acidity (pKa): The pKa value is fundamental to understanding the molecule's behavior in different pH environments. It determines the ionization state of the carboxylic acid, which in turn influences its reactivity, solubility, and biological absorption. The ethynyl group at the meta position acts as a weak electron-withdrawing group through induction, which stabilizes the conjugate base (carboxylate anion). This stabilization effect leads to a prediction of slightly stronger acidity (a lower pKa) compared to 4-methylbenzoic acid[6].

Section 2: Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is indispensable for verifying the chemical identity and structural integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

-

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):

-

~13.0 ppm (s, 1H): Carboxylic acid proton (broad singlet, exchangeable with D₂O).

-

~8.0-7.5 ppm (m, 3H): Aromatic protons, exhibiting complex splitting patterns (likely a doublet, a singlet-like peak, and a doublet of doublets).

-

~4.5 ppm (s, 1H): Acetylenic proton (terminal alkyne).

-

~2.4 ppm (s, 3H): Methyl group protons.

-

-

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz):

-

~167 ppm: Carboxylic acid carbonyl carbon.

-

~140-120 ppm: Six distinct aromatic carbon signals.

-

~85-80 ppm: Two acetylenic carbon signals.

-

~20 ppm: Methyl carbon.

-

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Subsequently, acquire a broadband-decoupled ¹³C NMR spectrum. For complete assignment, 2D NMR experiments like COSY and HSQC may be necessary.

-

Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra (e.g., to the residual solvent peak).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

Key Predicted IR Absorptions (ATR):

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, overlapping with C-H stretches.

-

~3290 cm⁻¹ (sharp, medium): ≡C-H stretch of the terminal alkyne.

-

~2110 cm⁻¹ (weak to medium): C≡C stretch of the alkyne.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl.

-

~1600, ~1480 cm⁻¹: C=C stretches within the aromatic ring.

-

~1300 cm⁻¹: C-O stretch of the carboxylic acid.

-

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background, generating the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation patterns.

-

Predicted Mass Spectrum (High-Resolution ESI-):

-

Molecular Ion: [M-H]⁻ at m/z 159.0451 (corresponding to C₁₀H₇O₂⁻). The high-resolution measurement is crucial for confirming the elemental composition.

-

Key Fragment Ion: Loss of CO₂ (44 Da) from the molecular ion to give a fragment at m/z 115.0542.

-

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use negative ion mode (ESI-) to deprotonate the carboxylic acid, which is typically a very efficient process.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). Ensure the instrument is calibrated to provide high mass accuracy (<5 ppm).

Section 3: Experimental Methodologies for Physical Property Determination

The following protocols describe self-validating systems for the precise determination of key physical properties.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is superior to traditional melting point apparatus because it measures the heat flow into the sample as a function of temperature. The melting event is observed as an endothermic peak, and the peak onset provides a highly accurate and reproducible measure of the melting point, free from subjective operator error.

-

Calibration: Calibrate the DSC instrument's temperature and heat flow axes using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a clean aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 220 °C).

-

Data Analysis: Analyze the resulting thermogram. The extrapolated onset temperature of the endothermic melting peak is reported as the melting point.

Caption: Workflow for Melting Point Determination using DSC.

Solubility Assessment via Shake-Flask Method

Causality: The shake-flask method is a robust equilibrium-based technique. By agitating an excess of the solid with the solvent for an extended period, it ensures that the solution becomes saturated. Subsequent analysis of the clear supernatant provides a thermodynamically accurate measure of solubility at a given temperature.

-

System Setup: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, acetone, ethyl acetate).

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for several hours to let the excess solid settle.

-

Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended particles. Dilute the sample gravimetrically with a suitable solvent.

-

Quantification: Analyze the concentration of the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the supernatant to determine the solubility, typically expressed in mg/mL or mol/L.

Caption: Workflow for Solubility Assessment via Shake-Flask Method.

pKa Determination via Potentiometric Titration

Causality: Potentiometric titration directly measures the change in pH as a function of the volume of added titrant (a strong base). The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal ([HA] = [A⁻]). This method provides a direct thermodynamic measurement of the acid dissociation constant.

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent system (e.g., a water/methanol co-solvent mixture to ensure solubility).

-

Instrument Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10). Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Titration: Use an auto-burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the curve (identified from the first derivative). The half-equivalence point is at half the volume of the equivalence point. The pKa is the pH value at this half-equivalence point.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Conclusion

While this compound is a compound with specific, documented utility, a comprehensive public dataset of its physical properties is lacking. This guide bridges that gap by integrating known structural information with predictions based on well-understood chemical principles and data from analogous molecules. More importantly, it provides robust, detailed, and validated experimental protocols for researchers to determine these critical parameters in their own laboratories. The accurate characterization of properties like melting point, solubility, and pKa is a non-negotiable step in leveraging this versatile building block for the next generation of pharmaceuticals and advanced materials.

References

- 1. 3-Ethynyl-4-methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 3-Ethynyl-4-methyl-benzoic acid | 1001203-03-7 [chemicalbook.com]

- 3. p-Toluic acid - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-methylbenzoic acid [chemister.ru]

- 7. Benzoic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-Ethynyl-4-methylbenzoic acid

This guide provides a comprehensive technical overview of 3-Ethynyl-4-methylbenzoic acid (CAS No. 1001203-03-7), a bifunctional aromatic compound of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry.[1] Its unique structure, featuring a carboxylic acid and a terminal alkyne, makes it a versatile building block for the synthesis of complex molecular architectures.

Molecular Profile and Physicochemical Properties

This compound is a substituted benzoic acid derivative. The presence of the electron-donating methyl group and the versatile ethynyl group on the aromatic ring dictates its chemical reactivity and potential applications.

Below is a summary of its key physicochemical properties:

| Property | Value | Source |

| CAS Number | 1001203-03-7 | [1] |

| Molecular Formula | C₁₀H₈O₂ | [2] |

| Molecular Weight | 160.17 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | C#CC1=CC(C(=O)O)=CC=C1C | [3] |

| LogP | 2.295 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

Strategic Synthesis: The Sonogashira Coupling

The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction.[4][5] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide.[5]

Reaction Principle: The synthesis typically starts from a halogenated precursor, such as methyl 3-iodo-4-methylbenzoate. This precursor is reacted with a protected or terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[4][6] The final step involves the hydrolysis of the ester to yield the desired carboxylic acid.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol:

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

-

Reaction Setup: To a dry, inert-atmosphere flask, add methyl 3-iodo-4-methylbenzoate, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).[2]

-

Solvent and Base: Add a suitable solvent, such as triethylamine, which also acts as the base.[2]

-

Alkyne Addition: Introduce the terminal alkyne (e.g., trimethylsilylacetylene). The use of a silyl-protected alkyne can prevent self-coupling, a common side reaction.[4]

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or LC-MS.[2]

-

Workup and Deprotection: After cooling, the reaction mixture is worked up. If a silyl-protected alkyne was used, a deprotection step (e.g., with a fluoride source or base) is necessary.

-

Ester Hydrolysis: The resulting ester is then hydrolyzed, typically using a base like sodium hydroxide in a methanol/water mixture.[2]

-

Purification: The final product, this compound, is isolated by acidification of the reaction mixture, followed by filtration or extraction and can be further purified by recrystallization or column chromatography.

Expert Insight: The choice of palladium catalyst and ligands is crucial for reaction efficiency. For less reactive aryl bromides, more sophisticated ligands like N-heterocyclic carbenes (NHCs) might be employed to achieve good yields.[4] Copper-free Sonogashira protocols are also available and can be advantageous in preventing the formation of alkyne dimers.[5]

Spectroscopic Characterization

Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the aromatic protons, the methyl protons, the carboxylic acid proton, and the acetylenic proton. The coupling patterns and chemical shifts of the aromatic protons are diagnostic for the 1,2,4-trisubstituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct peaks for the carboxyl carbon, the two acetylenic carbons, the methyl carbon, and the aromatic carbons.

-

IR (Infrared) Spectroscopy: Key vibrational bands would include a sharp, weak absorption for the C≡C-H stretch (around 3300 cm⁻¹), a C≡C stretch (around 2100 cm⁻¹), a strong C=O stretch for the carboxylic acid (around 1700 cm⁻¹), and a broad O-H stretch (around 3000 cm⁻¹).

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound (160.17 g/mol ).[2]

Applications in Research and Development

The dual functionality of this compound makes it a valuable intermediate in several areas:

-

Medicinal Chemistry: The benzoic acid moiety is a common feature in many pharmaceutical compounds.[7] The ethynyl group serves as a versatile handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or for further elaboration via Sonogashira and other coupling reactions.[8] This allows for the construction of complex molecules and potential drug candidates.

-

Materials Science: Aryl-ethynyl compounds are precursors to conjugated polymers and organic electronic materials. The rigid, linear nature of the ethynyl group can impart desirable photophysical and electronic properties to the resulting materials.

-

Organic Synthesis: It serves as a building block for creating more complex, multifunctional molecules for a wide range of research applications.[9]

Caption: Key application areas for this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and can cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]

-

Handling: Use only in a well-ventilated area or under a fume hood.[10] Avoid breathing dust. Wash hands thoroughly after handling.[10]

-

Storage: Store in a dry, well-ventilated place. Keep the container tightly closed.

-

Disposal: Dispose of contents and container to an approved waste disposal plant.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound is a strategically important chemical intermediate with significant potential for innovation in drug discovery and materials science. Its synthesis, primarily through the robust Sonogashira coupling, is well-established. The distinct reactivity of its carboxylic acid and terminal alkyne functional groups provides chemists with a powerful tool for molecular construction. As research in targeted therapeutics and advanced materials continues to evolve, the utility of such versatile building blocks is expected to grow.

References

- 1. 3-Ethynyl-4-methyl-benzoic acid | 1001203-03-7 [chemicalbook.com]

- 2. 3-Ethynyl-4-methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. preprints.org [preprints.org]

- 8. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to 3-Ethynyl-4-methylbenzoic Acid: Synthesis, Characterization, and Applications

Introduction

In the landscape of modern organic synthesis and drug discovery, the utility of compact, functionalized aromatic building blocks is paramount. 3-Ethynyl-4-methylbenzoic acid is one such molecule, distinguished by its trifunctional scaffold: a carboxylic acid for amide coupling or salt formation, a terminal alkyne for powerful carbon-carbon bond-forming reactions, and a methyl group that provides steric and electronic influence. This guide provides an in-depth examination of this versatile reagent, detailing its fundamental properties, a robust synthetic protocol, methods for structural verification, and its applications for researchers in medicinal chemistry and materials science. The strategic placement of the reactive ethynyl group and the ionizable carboxylic acid moiety makes it a valuable intermediate for constructing complex molecular architectures, from biologically active compounds to novel organic materials.[1]

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are the foundation of reproducible science. This compound is a solid at room temperature, and its key identifiers are summarized below. The molecular weight, a critical parameter for all stoichiometric calculations, is precisely 160.17 g/mol .[2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₂ | [2] |

| Molecular Weight | 160.17 g/mol | [2] |

| CAS Number | 1001203-03-7 | [2][3] |

| Canonical SMILES | CC1=CC=C(C=C1C#C)C(=O)O | [4] |

| InChI Key | FXLGXUBFIWFPJA-UHFFFAOYSA-N | [4] |

| Purity | Typically ≥98% | [4] |

Synthesis and Purification: A Validated Protocol

The most reliable and widely employed method for synthesizing aryl alkynes like this compound is the Sonogashira cross-coupling reaction.[5][6] This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[7] The following protocol details the synthesis starting from a commercially available precursor, methyl 3-iodo-4-methylbenzoate, followed by saponification to yield the final carboxylic acid.

Causality of Experimental Choices

-

Starting Material : Methyl 3-iodo-4-methylbenzoate is chosen over the analogous bromide or chloride because the carbon-iodine bond is weaker, leading to a higher reactivity and faster oxidative addition to the palladium(0) catalyst. The carboxylic acid is protected as a methyl ester to prevent side reactions, such as deprotonation by the amine base, which could interfere with the catalytic cycle.

-

Alkyne Source : Trimethylsilylacetylene (TMSA) is used as the source of the ethynyl group. The bulky trimethylsilyl (TMS) group prevents the alkyne from undergoing self-coupling and allows for a controlled, single coupling event.[8] It is readily cleaved under mild basic conditions post-coupling.

-

Catalyst System : A combination of a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) is standard. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt is believed to form a copper(I) acetylide intermediate, which accelerates the transmetalation step.[5]

-

Base and Solvent : An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial. It serves to neutralize the hydrogen halide (HI) generated during the reaction and acts as the solvent or co-solvent. Anhydrous conditions are preferred to prevent quenching of reactive intermediates.[6]

Experimental Protocol

Part A: Sonogashira Coupling of Methyl 3-iodo-4-methylbenzoate

-

Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 3-iodo-4-methylbenzoate (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Reagent Addition : Add anhydrous triethylamine (TEA, ~0.2 M concentration relative to the aryl iodide). Stir the mixture to dissolve the solids.

-

Alkyne Addition : Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred solution at room temperature.

-

Reaction Execution : Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 4-8 hours).

-

Work-up : Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification : Purify the crude product, methyl 3-((trimethylsilyl)ethynyl)-4-methylbenzoate, by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Part B: Deprotection and Saponification

-

Saponification Setup : Dissolve the purified TMS-protected intermediate from Part A in a mixture of methanol and tetrahydrofuran (THF).

-

Base Addition : Add a solution of sodium hydroxide (NaOH, 2.0 eq) or potassium hydroxide (KOH) in water.

-

Reaction Execution : Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Acidification and Extraction : Once the reaction is complete, remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to pH ~2-3 with 1 M HCl. The product, this compound, will precipitate as a solid.

-

Final Purification : Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the pure product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization: Self-Validating the Protocol

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. The expected data provides a benchmark for validating the success of the synthesis.

-

¹H NMR Spectroscopy : The proton NMR spectrum should show a distinct singlet for the acetylenic proton (C≡C-H) typically around δ 3.0-3.5 ppm. The aromatic protons will appear in the δ 7.0-8.5 ppm region with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. A singlet corresponding to the three protons of the methyl group will be observed around δ 2.3-2.5 ppm. The carboxylic acid proton will appear as a broad singlet at δ > 10 ppm.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will confirm the presence of all ten carbon atoms. Key signals include the two alkyne carbons (C≡C) between δ 80-95 ppm, the carboxylic acid carbonyl carbon (C=O) above δ 165 ppm, and the methyl carbon around δ 20 ppm.

-

Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups. Look for a sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch. A C≡C stretch will appear near 2100 cm⁻¹. A broad O-H stretch for the carboxylic acid will be present from 2500-3300 cm⁻¹, and a strong C=O stretch will be observed around 1700 cm⁻¹.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₁₀H₈O₂) by providing an exact mass that matches the theoretical value (160.0524).

Applications in Research and Development

The dual functionality of this compound makes it a highly valuable building block in several scientific domains.[1] Benzoic acid and its derivatives are known to be important scaffolds in the development of therapeutic agents.[9]

Medicinal Chemistry and Drug Discovery

The terminal alkyne is a versatile functional group for bioorthogonal chemistry. It is a key participant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," allowing for the efficient and specific conjugation of the molecule to other biomolecules or scaffolds containing an azide group. This is frequently used in:

-

Fragment-Based Drug Discovery (FBDD) : The molecule can serve as an initial fragment that binds to a biological target. The alkyne then acts as a vector for growing the fragment into a more potent lead compound.

-

Linker Chemistry : It can be used to construct Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), where the carboxylic acid attaches to one part of the construct and the alkyne provides a handle for linking to another.

-

Synthesis of Heterocycles : The alkyne can participate in various cyclization reactions to form complex heterocyclic systems, which are privileged structures in medicinal chemistry.

Materials Science

In materials science, the rigid, linear nature of the ethynyl group is exploited to create highly ordered materials.

-

Polymer Synthesis : It can be used as a monomer in the synthesis of conjugated polymers, which have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[8]

-

Functional Surfaces : The carboxylic acid group can be used to anchor the molecule to surfaces (e.g., metal oxides), while the alkyne group remains available for further functionalization of that surface.

Application Logic Diagram

Caption: Key functional groups and their corresponding applications.

Conclusion

This compound is a potent and versatile chemical tool for advanced organic synthesis. Its defined physicochemical properties, led by a molecular weight of 160.17 g/mol , and a well-established synthesis protocol based on the Sonogashira coupling, make it an accessible and reliable reagent. The presence of orthogonal reactive sites—the alkyne and the carboxylic acid—provides researchers and drug development professionals with a powerful platform for constructing novel and complex molecules with tailored functions for therapeutic and material science applications.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-Ethynyl-4-methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 3-Ethynyl-4-methyl-benzoic acid | 1001203-03-7 [chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. preprints.org [preprints.org]

Introduction: The Central Role of Solubility in Drug Development

An In-Depth Technical Guide to the Solubility of 3-Ethynyl-4-methylbenzoic Acid

This compound (CAS: 1001203-03-7) is an aromatic carboxylic acid derivative with potential applications in medicinal chemistry and materials science.[1][2] As with any compound of interest, a thorough understanding of its physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a compound's utility, particularly in the pharmaceutical sciences. Poor aqueous solubility can severely hamper drug development by causing unpredictable results in in vitro assays, limiting oral bioavailability, and creating significant challenges for formulation.[3][4][5][6]

Publicly available solubility data for this compound is limited. This guide, therefore, serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a foundational understanding of the factors governing this molecule's solubility and presents detailed, field-proven protocols for its experimental determination. We will explore both thermodynamic and kinetic solubility, explaining the causality behind each experimental choice to empower researchers to generate reliable and meaningful data.

Part 1: Physicochemical Profile and Solubility Prediction

The solubility of a molecule is not an arbitrary value; it is a direct consequence of its structure and resulting physicochemical properties. A logical analysis of this compound allows us to form a strong hypothesis about its behavior in various solvents.

Molecular Structure: C₁₀H₈O₂

Key Structural Features Influencing Solubility:

-

Carboxylic Acid Group (-COOH): This is the most influential functional group. It is a weak acid, capable of donating a proton to form a negatively charged carboxylate ion (-COO⁻). This ionization dramatically increases polarity and, consequently, aqueous solubility. The solubility of the compound is therefore expected to be highly dependent on pH.[6]

-

Aromatic Ring (Benzene): The benzene core is nonpolar and hydrophobic, contributing to poor solubility in water but favorable interactions with organic solvents.

-

Methyl Group (-CH₃): This is a small, nonpolar, electron-donating group that slightly increases lipophilicity.

-

Ethynyl Group (-C≡CH): The triple bond introduces linearity and is considered a weakly polarizable, somewhat electron-withdrawing group, which can influence the acidity of the carboxylic acid.

Predicted Physicochemical Properties:

-

Acidity (pKa): The pKa of benzoic acid is ~4.2. The electron-donating methyl group at the para position would typically decrease acidity (raise the pKa), while the electron-withdrawing ethynyl group at the meta position would increase acidity (lower the pKa).[7][8] The net effect likely results in a pKa value close to that of benzoic acid, estimated to be in the range of 4.0-4.5. This means that in aqueous solutions with a pH above ~5.5, the compound will exist predominantly in its more soluble anionic (carboxylate) form.

-

Lipophilicity (logP): The presence of the benzene ring and methyl group suggests the molecule is moderately lipophilic. This predicts poor solubility in water at pH values significantly below the pKa but good solubility in organic solvents. For comparison, 4-methylbenzoic acid has very low solubility in water (0.04 g/100g at 25°C).[9]

Solubility Hypothesis:

-

Aqueous Solubility: Expected to be very low in acidic solutions (e.g., pH < 3) and to increase significantly as the pH rises above the pKa, due to the formation of the water-soluble carboxylate salt.[10][11]

-

Organic Solvent Solubility: Expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, and acetone, which can interact with both the polar carboxylic acid group and the nonpolar aromatic ring.[12]

Part 2: Experimental Determination of Solubility

In drug discovery, two types of solubility measurements are critical: thermodynamic and kinetic.[3][13] They answer different questions and are applied at different stages of the research and development process.

-

Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[14] It is a crucial parameter for lead optimization and formulation development, as it represents the maximum concentration achievable under equilibrium conditions.[6][14]

-

Kinetic Solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer.[5] This high-throughput method is vital for early drug discovery to ensure compound concentrations in in vitro biological assays are not limited by insolubility, which could lead to false negatives.[3][5]

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol describes the gold-standard shake-flask method for determining equilibrium solubility.[3][14] It relies on allowing an excess of the solid compound to equilibrate with the solvent over an extended period.

Methodology:

-

Preparation: Accurately weigh approximately 1-2 mg of solid this compound into a glass vial.[14]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., Phosphate-Buffered Saline, pH 7.4) to the vial.

-

Equilibration: Seal the vial and place it in an incubator with agitation (e.g., thermomixer or vial roller system) at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[3][14]

-

Phase Separation: After incubation, remove the vial and let it stand to allow undissolved solids to settle. Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended particles.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. Crucially, do not disturb the solid pellet. For added certainty, the supernatant can be passed through a low-binding filter (e.g., 0.45 µm PVDF).[4]

-

Quantification: Prepare a calibration curve using known concentrations of the test compound. Analyze the supernatant sample using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound.[3][4]

-

Calculation: The determined concentration represents the thermodynamic solubility, typically reported in µg/mL or µM.

Workflow Diagram: Thermodynamic Solubility

Caption: Shake-Flask method for thermodynamic solubility.

Protocol 2: Kinetic Solubility Determination via Nephelometry or UV Absorbance

This protocol describes a high-throughput method suitable for early screening, where a compound's propensity to precipitate from a DMSO-cosolvent solution is measured.[3]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in 100% DMSO.[15]

-

Plate Setup: In a 96-well microtiter plate, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into multiple wells. It is common to prepare a serial dilution in DMSO across the plate to test a range of concentrations.

-

Buffer Addition: Rapidly add the aqueous buffer (e.g., 98-195 µL of PBS, pH 7.4) to each well to achieve the desired final compound concentrations and a low final DMSO percentage (typically ≤2%).[5]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a defined period, typically 1-2 hours.[3]

-

Detection & Quantification:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering relative to control wells (buffer + DMSO only) indicates the formation of a precipitate.[3]

-

Direct UV / Filtration: Alternatively, filter the plate contents through a solubility filter plate.[5] Measure the UV absorbance of the filtrate in a UV-compatible plate. Compare the absorbance to a standard curve prepared in an identical buffer/DMSO mixture to determine the concentration of the compound that remained in solution.

-

-

Calculation: The kinetic solubility is the highest concentration at which no precipitate is detected.

Workflow Diagram: Kinetic Solubility

Caption: High-throughput method for kinetic solubility.

Part 3: Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured format.

Table 1: Solubility Profile of this compound

| Assay Type | Solvent/Buffer System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Thermodynamic | 0.1 M HCl (pH 1) | 25 | (Hypothetical Data) | (Hypothetical Data) |

| Thermodynamic | PBS (pH 7.4) | 25 | (Hypothetical Data) | (Hypothetical Data) |

| Kinetic | PBS (pH 7.4) | 25 | (Hypothetical Data) | (Hypothetical Data) |

| Thermodynamic | Methanol | 25 | (Hypothetical Data) | (Hypothetical Data) |

| Thermodynamic | DMSO | 25 | (Hypothetical Data) | (Hypothetical Data) |

Interpreting the Results:

-

A significant difference between kinetic and thermodynamic solubility is common. Often, kinetic solubility is higher due to the formation of a temporary supersaturated state. A large gap may signal a high risk of compound precipitation over time in biological assays.

-

Low thermodynamic solubility in physiological buffers (e.g., <10 µM) may indicate potential issues with oral absorption and may necessitate formulation strategies like salt formation or amorphous dispersions.

Conclusion

While specific solubility data for this compound requires experimental determination, its molecular structure provides a strong basis for predicting its behavior. As a moderately lipophilic carboxylic acid, it is expected to exhibit classic pH-dependent aqueous solubility and good solubility in polar organic solvents. By employing robust, validated protocols for both thermodynamic and kinetic solubility, researchers can generate the critical data needed to advance their studies. The choice between the shake-flask method and a high-throughput kinetic assay should be driven by the specific question at hand—whether it relates to fundamental biopharmaceutical properties or suitability for in vitro screening. This guide provides the necessary framework and methodologies to confidently establish the complete solubility profile of this compound.

References

- 1. 3-Ethynyl-4-methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 3-Ethynyl-4-methyl-benzoic acid | 1001203-03-7 [chemicalbook.com]

- 3. enamine.net [enamine.net]

- 4. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. evotec.com [evotec.com]

- 7. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]

- 8. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 9. 4-methylbenzoic acid [chemister.ru]

- 10. www1.udel.edu [www1.udel.edu]

- 11. csub.edu [csub.edu]

- 12. Benzoic acid - Wikipedia [en.wikipedia.org]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. In-vitro Thermodynamic Solubility [protocols.io]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

A Spectroscopic Guide to 3-Ethynyl-4-methylbenzoic Acid: In-Depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 3-ethynyl-4-methylbenzoic acid, a compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this guide leverages advanced predictive methodologies and comparative analysis with structurally analogous compounds to offer a robust interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their efforts to synthesize, identify, and characterize this molecule.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic carboxylic acid featuring both an ethynyl and a methyl substituent on the benzene ring. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and characterization. Understanding the interplay of these substituents is key to interpreting the spectral data.

The presence of the carboxylic acid, methyl, and ethynyl groups will each manifest in specific regions of the NMR, IR, and MS spectra. The following sections will delve into the predicted spectral data and provide a detailed analysis of the expected peaks and fragmentation patterns.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons, the carboxylic acid proton, the methyl protons, and the acetylenic proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Singlet (broad) | 1H | COOH |

| ~8.10 | Singlet | 1H | Ar-H |

| ~7.95 | Doublet | 1H | Ar-H |

| ~7.40 | Doublet | 1H | Ar-H |

| ~3.50 | Singlet | 1H | C≡C-H |

| ~2.50 | Singlet | 3H | CH₃ |

Interpretation:

-

Carboxylic Acid Proton (COOH): A broad singlet is anticipated in the downfield region (δ 11.0-13.0 ppm) due to the acidic nature and hydrogen bonding of the carboxylic acid proton.

-

Aromatic Protons (Ar-H): The three aromatic protons will appear as distinct signals. The proton ortho to the carboxylic acid is expected to be the most deshielded. The coupling patterns (singlet and doublets) will depend on the specific coupling constants between the adjacent protons.

-

Acetylenic Proton (C≡C-H): A sharp singlet is predicted around δ 3.50 ppm, characteristic of a terminal alkyne proton.

-

Methyl Protons (CH₃): The three protons of the methyl group will appear as a singlet around δ 2.50 ppm.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | COOH |

| ~142.0 | Ar-C |

| ~135.0 | Ar-C |

| ~132.0 | Ar-C |

| ~130.0 | Ar-C |

| ~128.0 | Ar-C |

| ~125.0 | Ar-C |

| ~83.0 | C≡C-H |

| ~80.0 | C≡C-H |

| ~21.0 | CH₃ |

Interpretation:

-

Carboxylic Carbon (COOH): The carbonyl carbon of the carboxylic acid is expected to resonate at a significantly downfield chemical shift (~172.0 ppm).

-

Aromatic Carbons (Ar-C): The six aromatic carbons will give rise to six distinct signals in the region of δ 125.0-142.0 ppm. The carbons attached to the substituents will have characteristic chemical shifts.

-

Alkynyl Carbons (C≡C): The two sp-hybridized carbons of the ethynyl group are predicted to appear in the range of δ 80.0-83.0 ppm.

-

Methyl Carbon (CH₃): The methyl carbon will be observed at a characteristic upfield chemical shift of around δ 21.0 ppm.

Experimental Protocol for NMR Data Acquisition

Figure 2: General workflow for NMR data acquisition.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be properly tuned and the magnetic field shimmed to ensure high resolution and spectral quality.

-

Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse sequence, acquisition time, relaxation delay). Subsequently, acquire the ¹³C NMR spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phased and baseline corrected. Calibrate the chemical shift axis using the signal from the internal standard. For the ¹H spectrum, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Sharp, Medium | ≡C-H stretch |

| ~3200-2500 | Broad, Strong | O-H stretch (carboxylic acid) |

| ~2100 | Sharp, Weak | C≡C stretch |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | Medium | C=C stretch (aromatic) |

| ~1300 | Medium | C-O stretch |

| ~900-650 | Medium-Strong | C-H bend (aromatic) |

Interpretation:

-

≡C-H Stretch: A sharp, medium-intensity peak around 3300 cm⁻¹ is characteristic of the stretching vibration of the terminal acetylenic C-H bond.

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 3200-2500 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

-

C≡C Stretch: The carbon-carbon triple bond stretch is predicted to appear as a sharp, weak band around 2100 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid.

-

Aromatic C=C Stretches: Medium intensity bands around 1600 cm⁻¹ and 1470 cm⁻¹ are due to the carbon-carbon stretching vibrations within the aromatic ring.

-

C-O Stretch: A medium intensity band around 1300 cm⁻¹ corresponds to the C-O stretching vibration of the carboxylic acid.

-

Aromatic C-H Bends: Out-of-plane C-H bending vibrations of the substituted benzene ring will appear as medium to strong bands in the 900-650 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

Figure 3: General workflow for IR data acquisition.

-

Sample Preparation: For a solid sample, the potassium bromide (KBr) pellet method is commonly used. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Instrument Setup: Place the sample (KBr pellet or thin film) in the sample holder of the FTIR spectrometer.

-

Data Acquisition: First, acquire a background spectrum of the empty sample compartment (or the pure KBr pellet). Then, acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups based on their characteristic frequencies, intensities, and shapes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 160 | High | [M]⁺ (Molecular Ion) |

| 143 | Medium | [M - OH]⁺ |

| 132 | Medium | [M - CO]⁺ |

| 115 | High | [M - COOH]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Interpretation:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z value of 160, corresponding to the molecular weight of this compound (C₁₀H₈O₂).

-

[M - OH]⁺: Loss of a hydroxyl radical (•OH) from the carboxylic acid group would result in a fragment ion at m/z 143.

-

[M - CO]⁺: Decarbonylation, the loss of a neutral carbon monoxide molecule, could lead to a fragment at m/z 132.

-

[M - COOH]⁺: The loss of the entire carboxylic acid group as a radical (•COOH) is a common fragmentation pathway for benzoic acids, leading to a significant peak at m/z 115.

-

[C₇H₇]⁺: The formation of the stable tropylium ion at m/z 91 is a characteristic fragmentation for toluene derivatives.

Experimental Protocol for Mass Spectrometry Data Acquisition

Discovery and synthesis of 3-Ethynyl-4-methylbenzoic acid

An In-Depth Technical Guide to the Synthesis of 3-Ethynyl-4-methylbenzoic Acid

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of Arylalkynoic Acids

In the landscape of modern medicinal chemistry and materials science, the rigid, linear geometry of the ethynyl group offers a powerful tool for molecular design. When incorporated into aromatic systems, it provides a versatile scaffold for constructing complex architectures. This compound is an exemplar of such a bifunctional building block, possessing both a reactive terminal alkyne and a modifiable carboxylic acid. This guide provides a comprehensive overview of its synthesis, grounded in established organometallic principles, and offers a field-proven protocol for its preparation. It is intended for researchers and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.

Retrosynthetic Analysis and Strategy

The molecular architecture of this compound suggests a primary disconnection at the aryl-alkyne C-C bond. This immediately points towards a palladium-catalyzed cross-coupling reaction, the most robust and widely adopted method for forming such bonds. The Sonogashira coupling, which joins a terminal alkyne with an aryl halide, stands out as the premier strategy.[1][2][3]

Our retrosynthetic approach is as follows:

-

Target: this compound

-

Final Step Transformation: Saponification of a methyl ester. This is a strategic choice to protect the acidic carboxyl group, which would otherwise interfere with the basic conditions of the coupling reaction.

-

Key C-C Bond Formation: Sonogashira coupling between an iodinated benzoic acid ester and a protected or terminal alkyne.

-

Starting Materials: Methyl 3-iodo-4-methylbenzoate and a suitable alkyne source, such as ethynyltrimethylsilane (TMS-acetylene).

This strategy is visualized in the workflow diagram below.

Caption: Retrosynthetic pathway for this compound.

The Core Mechanism: Sonogashira Cross-Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a sp² carbon of an aryl or vinyl halide and a sp carbon of a terminal alkyne.[3][4] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) salt co-catalyst in the presence of an amine base.[1][2]

The catalytic cycle involves two interconnected processes:

-

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., Methyl 3-iodo-4-methylbenzoate) to form a Pd(II) complex.

-

Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

-

Reductive Elimination: The desired coupled product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

-

-

The Copper Cycle:

-

π-Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

-

Deprotonation: The amine base removes the acidic terminal proton, forming a copper(I) acetylide intermediate. This is the species that participates in the transmetalation step of the palladium cycle.

-

The interplay between these two cycles allows the reaction to proceed efficiently under relatively mild conditions.[3]

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

Detailed Experimental Protocol

This protocol details a two-step synthesis starting from Methyl 3-iodo-4-methylbenzoate.

Key Compound Properties

| Property | Value | Source |

| Compound Name | This compound | - |

| CAS Number | 1001203-03-7 | [5][6] |

| Molecular Formula | C₁₀H₈O₂ | [5] |

| Molecular Weight | 160.17 g/mol | [5][7] |

| Appearance | White to off-white solid | Inferred |

| Purity | >98% (Typical) | [7] |

Step 1: Synthesis of Methyl 3-((trimethylsilyl)ethynyl)-4-methylbenzoate

Rationale: The Sonogashira coupling is performed on the methyl ester of the starting material to prevent the carboxylic acid from interfering with the basic reaction conditions. Ethynyltrimethylsilane is used as the alkyne source; the TMS group protects the terminal alkyne, preventing self-coupling, and is easily removed in a subsequent step or during workup.

Reagents & Equipment:

-

Methyl 3-iodo-4-methylbenzoate

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Toluene, anhydrous

-

Schlenk flask or three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert gas line (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere, add Methyl 3-iodo-4-methylbenzoate (1.0 eq).

-

Catalyst Loading: Add Bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and Copper(I) iodide (0.04 eq).

-

Solvent Addition: Add anhydrous toluene and anhydrous triethylamine (3.0 eq). The mixture should be stirred to ensure dissolution.

-

Alkyne Addition: Slowly add ethynyltrimethylsilane (1.2 eq) to the reaction mixture via syringe.

-

Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.

-

Combine the organic filtrates and wash sequentially with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield Methyl 3-((trimethylsilyl)ethynyl)-4-methylbenzoate as a pure solid.

Step 2: Saponification to this compound

Rationale: This final step involves the hydrolysis of the methyl ester to the free carboxylic acid and the simultaneous deprotection of the trimethylsilyl group.

Reagents & Equipment:

-

Methyl 3-((trimethylsilyl)ethynyl)-4-methylbenzoate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol or Tetrahydrofuran (THF)/Water mixture

-

Hydrochloric acid (HCl), 1M or 2M

-

Standard glassware for reaction, filtration, and drying

Procedure:

-

Dissolution: Dissolve the product from Step 1 in methanol or a THF/water mixture in a round-bottom flask.

-

Base Addition: Add an aqueous solution of sodium hydroxide (2-3 eq) to the flask.

-

Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-4 hours. Monitor the reaction by TLC.

-

Work-up:

-

Remove the organic solvent (methanol or THF) under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidification: Carefully acidify the solution to pH 2-3 by the dropwise addition of 1M HCl. A precipitate of the final product should form.

-

Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

-

-

Isolation:

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold deionized water to remove inorganic salts.

-

Dry the product under vacuum to afford this compound.

-

Conclusion and Outlook

The synthesis of this compound is reliably achieved through a two-step sequence centered around the powerful Sonogashira cross-coupling reaction. This method provides a high-yielding and robust pathway to a valuable bifunctional building block. The terminal alkyne handle is primed for further transformations such as "click" chemistry (cycloadditions), further couplings, or polymerization, while the carboxylic acid moiety can be readily converted into esters, amides, or other functional groups. This versatility makes this compound a strategic intermediate for developing novel pharmaceuticals, functional polymers, and advanced organic materials.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. 3-Ethynyl-4-methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 3-Ethynyl-4-methyl-benzoic acid | 1001203-03-7 [chemicalbook.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

An In-depth Technical Guide to 3-Ethynyl-4-methylbenzoic Acid and Its Derivatives: A Keystone for Modern Drug Discovery

Abstract

3-Ethynyl-4-methylbenzoic acid is a bifunctional aromatic compound that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a reactive terminal alkyne and a modifiable carboxylic acid on a substituted phenyl ring, offers a powerful scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, chemical properties, and derivatization potential. We delve into the causality behind synthetic strategies, focusing on the robust Sonogashira coupling for the introduction of the ethynyl group. Furthermore, we explore the profound impact of this scaffold in drug development, exemplified by its incorporation into potent kinase inhibitors for targeted cancer therapy. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing field-proven insights, detailed experimental protocols, and a forward-looking perspective on the applications of this pivotal chemical entity.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern organic synthesis and drug discovery, the efficiency of molecular construction is paramount. Building blocks that offer dual functionality—allowing for orthogonal chemical modifications—are invaluable assets. This compound (CAS: 1001203-03-7) represents a prime example of such a strategic molecule.[1][2]

The molecule's value is rooted in two key functional groups:

-

The Terminal Alkyne: This group is not merely a structural element but a highly versatile chemical handle. Its linear geometry and sp-hybridized carbons provide unique steric and electronic properties. It is a cornerstone for powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling, and it is the key reactant in the Nobel Prize-winning "click chemistry" (specifically, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition, CuAAC).[3] In medicinal chemistry, terminal alkynes can act as pharmacophores, forming critical interactions with biological targets.

-

The Carboxylic Acid: This group provides a site for forming stable amide or ester linkages, which are fundamental in drug design for modulating properties like solubility, cell permeability, and target engagement. The ability to convert the carboxylic acid into amides is particularly crucial for creating compounds that can mimic peptide bonds or engage in specific hydrogen bonding patterns within an enzyme's active site.

This guide will systematically explore the synthesis and reactivity of this scaffold, culminating in a case study on its application in the development of next-generation cancer therapeutics.

Physicochemical and Spectral Properties

While specific experimental data for this compound is not extensively documented in publicly accessible literature, its properties can be reliably inferred from its structure and data from closely related analogues.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-Iodo-4-methylbenzoic acid (Precursor) | 4-Methylbenzoic acid (Analogue) |

| CAS Number | 1001203-03-7[4] | 82998-57-0 | 99-94-5[5] |

| Molecular Formula | C₁₀H₈O₂[4] | C₈H₇IO₂ | C₈H₈O₂[5] |

| Molecular Weight | 160.17 g/mol [4] | 262.04 g/mol | 136.15 g/mol [5] |

| Melting Point (°C) | Data not available | 210 - 212 | 180 - 182[6] |

| Boiling Point (°C) | Data not available | Data not available | 274 - 275[6] |

| Appearance | Inferred: White to off-white solid | Solid | White crystalline solid[5] |

Spectral Data Interpretation (Predicted)

-

¹H NMR:

-

Aromatic Protons (3H): Three signals in the aromatic region (~7.5-8.2 ppm). The proton ortho to the carboxylic acid and adjacent to the ethynyl group would likely be the most deshielded.

-

Alkyne Proton (1H): A sharp singlet around 3.0-3.5 ppm.

-

Methyl Protons (3H): A sharp singlet around 2.3-2.5 ppm.

-

Carboxylic Acid Proton (1H): A broad singlet, typically >10 ppm, which may not always be observed depending on the solvent and concentration.

-

-

¹³C NMR:

-

Carboxylic Carbon: A signal in the range of 165-175 ppm.

-

Aromatic Carbons: Six distinct signals in the 120-140 ppm range. The carbon attached to the carboxylic acid (C1) and the methyl group (C4) would be quaternary and show distinct shifts.

-

Alkyne Carbons: Two signals in the 75-85 ppm range. The terminal alkyne carbon (≡C-H) would typically be at a slightly lower chemical shift than the internal alkyne carbon (Ar-C≡).

-

Methyl Carbon: A signal in the aliphatic region, around 20-22 ppm.

-

Synthesis and Key Reactions

The most logical and industrially scalable approach to synthesizing this compound is through a palladium and copper co-catalyzed Sonogashira coupling reaction, starting from an iodinated precursor.[4]

Synthetic Workflow

The causality behind this synthetic choice is clear: the carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than a carbon-bromine or carbon-chlorine bond, allowing for milder reaction conditions and higher yields. The synthesis proceeds in two main stages: the coupling reaction followed by hydrolysis of the ester to the free carboxylic acid.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for Sonogashira couplings on aryl iodides and subsequent ester hydrolysis.[4][10] Trustworthiness: This self-validating system requires monitoring by Thin Layer Chromatography (TLC) at each stage to ensure reaction completion before proceeding.

Stage 1: Sonogashira Coupling of Methyl 3-iodo-4-methylbenzoate

-

Inert Atmosphere: To a dry Schlenk flask, add methyl 3-iodo-4-methylbenzoate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Evacuation and Backfill: Seal the flask and evacuate and backfill with dry nitrogen or argon gas three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Base Addition: Add anhydrous triethylamine (a sufficient volume to dissolve the starting material) via syringe. The amine acts as both the solvent and the base required to neutralize the HI generated during the reaction.

-

Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirring mixture. Using a silyl-protected alkyne prevents self-coupling and is generally easier to handle than acetylene gas.

-

Reaction: Stir the reaction mixture at 60 °C under the inert atmosphere. Monitor the reaction progress by TLC until the starting iodide is fully consumed (typically 4-6 hours).

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst residues and amine salts. Concentrate the filtrate under reduced pressure. The crude product is methyl 3-((trimethylsilyl)ethynyl)-4-methylbenzoate.

Stage 2: Deprotection and Hydrolysis

-

Silyl Deprotection: Dissolve the crude product from Stage 1 in methanol. Add potassium carbonate (2.0 eq) and stir at room temperature for 1-2 hours. The mild base selectively cleaves the trimethylsilyl group. Monitor by TLC for the formation of methyl 3-ethynyl-4-methylbenzoate.

-

Hydrolysis: To the same reaction mixture, add an aqueous solution of sodium hydroxide (5.0 eq). Heat the mixture to 40 °C and stir for 2-3 hours until TLC analysis indicates complete conversion of the ester to the carboxylate salt.[4]

-

Acidification and Isolation: Cool the reaction mixture in an ice bath and slowly acidify with 2M HCl until the pH is ~2. A precipitate of this compound will form.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of hexane to remove non-polar impurities. Dry the solid under high vacuum to yield the final product. Further purification can be achieved by recrystallization if necessary.

Application in Drug Discovery: A Case Study in Kinase Inhibition

The true potential of the this compound scaffold is realized when it is incorporated into biologically active molecules. The ethynylphenyl motif is a privileged structure in the design of kinase inhibitors, where the alkyne can form key interactions in the ATP-binding pocket.

A compelling example is the development of AKE-72, a potent pan-BCR-ABL inhibitor designed for the treatment of Chronic Myeloid Leukemia (CML), including against the notoriously drug-resistant T315I "gatekeeper" mutant.[11] While AKE-72 is a benzamide derivative, its core structure highlights the utility of the 3-ethynylphenyl moiety.

Target: The BCR-ABL Oncoprotein

BCR-ABL is a constitutively active tyrosine kinase that is the pathogenic driver of CML. It activates a cascade of downstream signaling pathways, including RAS/MAPK and PI3K/AKT, leading to uncontrolled cell proliferation and inhibition of apoptosis.

Structure-Activity Relationship (SAR) and Derivative Design

The development of AKE-72 demonstrates a classic medicinal chemistry strategy. The core scaffold, a 3-ethynylbenzamide, was systematically modified to enhance potency and overcome resistance.[11]

-

Scaffold Core: The 3-ethynyl group is crucial. It projects into a hydrophobic pocket of the kinase domain.

-

Amide Linkage: The amide derived from the benzoic acid provides a rigid connection and participates in hydrogen bonding with the kinase hinge region.

-

Tail Group Modification: The original lead compound had a morpholine group. Replacing this with a (4-ethylpiperazin-1-yl)methyl group, a "privileged" moiety known to improve pharmacokinetic properties and potency in kinase inhibitors, resulted in AKE-72. This new derivative showed dramatically improved inhibitory activity against the T315I mutant (IC₅₀ = 9 nM).[11]

This case study underscores the "causality" in drug design: the initial scaffold provides the correct geometry and key binding interactions, while rational, iterative modifications of peripheral groups fine-tune the compound's properties to achieve the desired therapeutic profile. The this compound core is an ideal starting point for such endeavors.

Future Perspectives and Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for innovation. Its dual reactivity allows for its seamless integration into diverse synthetic workflows, from materials science to pharmaceutical development.

Future directions for this scaffold include:

-

Bioorthogonal Chemistry: Derivatizing the alkyne into probes for "click" chemistry to visualize biological processes or for targeted drug delivery systems.

-

Fragment-Based Drug Discovery (FBDD): Using the core as a foundational fragment to screen against a wide range of biological targets.

-

Materials Science: Employing the rigid, linear nature of the ethynyl group to construct novel polymers, liquid crystals, or metal-organic frameworks (MOFs).[12]

References

- 1. 3-Ethynyl-4-methyl-benzoic acid | 1001203-03-7 [chemicalbook.com]

- 2. Buy this compound | 1001203-03-7 [smolecule.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-Ethynyl-4-methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. p-Toluic acid - Wikipedia [en.wikipedia.org]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. rsc.org [rsc.org]

- 8. scispace.com [scispace.com]

- 9. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

A Senior Application Scientist's Guide to Ethynylated Benzoic Acids: From Synthesis to Application

Abstract

Ethynylated benzoic acids represent a class of small molecules that have emerged as exceptionally versatile building blocks in modern chemical and biological research. The unique juxtaposition of a carboxylic acid handle and a terminal alkyne on an aromatic scaffold provides a powerful toolkit for researchers in drug discovery, materials science, and chemical biology. The carboxylic acid offers a classical site for conjugation via amidation or esterification, while the sterically accessible and reactive ethynyl group serves as a gateway to a host of powerful transformations, most notably palladium-catalyzed cross-coupling and bioorthogonal "click" chemistry. This guide provides an in-depth perspective on the synthesis, core properties, and strategic applications of these compounds, grounded in field-proven insights and practical methodologies for researchers, scientists, and drug development professionals.

The Ethynyl-Benzoyl Moiety: A Privileged Scaffold in Modern Chemistry